molecular formula C12H10ClNO2 B6191144 4-(pyridin-3-yl)benzoic acid hydrochloride CAS No. 175153-10-3

4-(pyridin-3-yl)benzoic acid hydrochloride

Cat. No.: B6191144
CAS No.: 175153-10-3
M. Wt: 235.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C12H9NO2·HCl. It is a derivative of benzoic acid, where a pyridine ring is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-3-yl)benzoic acid hydrochloride typically involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde. This reaction is usually carried out under acidic conditions to facilitate the formation of the desired product . The general reaction can be represented as follows:

Benzoic acid+3-pyridinecarboxaldehyde4-(pyridin-3-yl)benzoic acid+H2O\text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{4-(pyridin-3-yl)benzoic acid} + \text{H}_2\text{O} Benzoic acid+3-pyridinecarboxaldehyde→4-(pyridin-3-yl)benzoic acid+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. Common reagents used in the industrial synthesis include N,N-dimethylformamide, palladium chloride, and cesium carbonate .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Pyridin-3-yl)benzoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

175153-10-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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